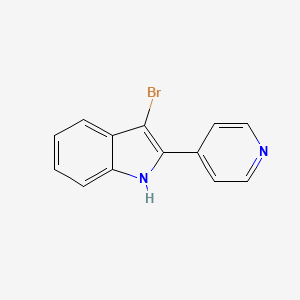

3-Bromo-2-(pyridin-4-yl)-1H-indole

描述

Contextual Significance of Indole (B1671886) and Pyridine (B92270) Heterocycles in Synthetic Chemistry

Indole and pyridine rings are among the most important heterocyclic scaffolds in chemistry. ijprajournal.comopenmedicinalchemistryjournal.com The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a "privileged structure" found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnrfhh.comsemanticscholar.orgrsc.org Its unique electronic characteristics, particularly the nucleophilic nature of the C3 position, make it a focal point for chemical modifications. mdpi.com

Similarly, the pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. ijprajournal.comnih.gov The nitrogen atom enhances the molecule's polarity and ability to form hydrogen bonds, which can improve pharmacokinetic properties. nih.gov Pyridine-containing drugs have demonstrated diverse therapeutic applications, including anticancer and antimalarial activities. nih.gov The combination of these two powerful heterocyclic systems within a single molecule, as seen in 2-(pyridin-4-yl)-1H-indole derivatives, creates a scaffold with high potential for interacting with biological targets. nrfhh.comnih.gov

Strategic Importance of Halogenated Indole Derivatives as Synthetic Intermediates

The introduction of a halogen atom, such as bromine, onto the indole ring dramatically increases its synthetic utility. frontiersin.org Halogenated indoles are valuable precursors for a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. nih.govfrontiersin.org These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of halogenation. organic-chemistry.orgnih.gov

Specifically, a bromine atom at the C3 position of the indole ring, as in 3-bromo-2-(pyridin-4-yl)-1H-indole, provides a reactive handle for introducing a diverse range of substituents. This strategic functionalization is crucial for developing libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov The presence of the bromine atom can also influence the electronic properties of the molecule, potentially enhancing its biological activity. frontiersin.org

Overview of Key Academic Research Directions Pertaining to this compound

Current research on this compound and related structures is primarily focused on its synthesis and its application as a synthetic intermediate. Researchers are exploring efficient methods for the preparation of this and similar halogenated indole derivatives. nih.govrsc.org

A significant area of investigation involves the use of this compound in the synthesis of more complex, biologically active molecules. For instance, the bromine atom can be displaced or used in coupling reactions to attach other functional groups or molecular fragments. researchgate.netscirp.org This allows for the systematic modification of the core structure to optimize its interaction with specific biological targets. The pyridine nitrogen can also be a site for modification, for example, through N-alkylation. bldpharm.com

Table 1: Key Research Areas for this compound

| Research Area | Focus | Key Methodologies |

| Synthesis | Development of efficient and selective methods for the preparation of the title compound and its analogs. | Halogenation of 2-(pyridin-4-yl)-1H-indole. nih.gov |

| Cross-Coupling | Utilization of the bromo-substituent as a handle for introducing new functionalities. | Suzuki, Sonogashira, and Buchwald-Hartwig reactions. organic-chemistry.orgnih.gov |

| Derivatization | Modification of the indole and pyridine rings to create libraries of compounds for biological screening. | N-alkylation, substitution reactions. bldpharm.com |

| Biological Evaluation | Investigation of the potential therapeutic applications of derivatives. | In vitro and in vivo assays for various diseases. nih.govnih.gov |

Rationale for Focused Investigation on the Compound's Chemical Reactivity and Transformations

The focused investigation into the chemical reactivity of this compound is driven by its potential as a versatile building block in organic synthesis. Understanding its reactivity profile is essential for designing efficient synthetic routes to novel compounds with potential therapeutic value.

The presence of multiple reactive sites—the C3-bromo group, the indole N-H, and the pyridine nitrogen—offers a rich landscape for chemical exploration. The interplay between these functional groups can lead to complex and interesting chemical transformations. For example, the reactivity of the C3-bromo group in cross-coupling reactions can be influenced by the electronic nature of the pyridine ring. rsc.org

Furthermore, the development of new synthetic methodologies utilizing this compound can lead to the discovery of novel molecular architectures that may not be accessible through other routes. This exploration is fundamental to advancing the field of heterocyclic chemistry and to the ongoing search for new and effective therapeutic agents. nsf.govub.edu

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-pyridin-4-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-12-10-3-1-2-4-11(10)16-13(12)9-5-7-15-8-6-9/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKORZMJGALMJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Synthetic Pathways to 3 Bromo 2 Pyridin 4 Yl 1h Indole

Classical Indole (B1671886) Synthesis Methodologies Adapted for the Compound

Traditional methods for indole synthesis, discovered in the late 19th and early 20th centuries, remain cornerstones of heterocyclic chemistry. Adapting these methods for a polysubstituted indole like 3-Bromo-2-(pyridin-4-yl)-1H-indole requires careful selection of starting materials.

The Fischer indole synthesis, developed in 1883, is a robust method involving the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgnih.gov The general reaction involves heating a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org

For the target molecule, a plausible retrosynthetic approach using the Fischer synthesis would involve the reaction of phenylhydrazine with a suitable ketone, followed by bromination. The key intermediate would be 2-(pyridin-4-yl)-1H-indole, which would be synthesized from phenylhydrazine and 1-phenyl-2-(pyridin-4-yl)ethan-1-one is not the correct precursor. The correct ketone precursor is acetophenone's analogue bearing a pyridin-4-yl group, specifically, 1-(pyridin-4-yl)ethan-1-one is not the right starting point, rather a phenyl ketone with a pyridin-4-yl moiety is needed. The logical precursor ketone is 1-phenyl-2-(pyridin-4-yl)ethan-1-one, which is not commercially available and requires synthesis. A more direct precursor for the Fischer synthesis would be 4-isonicotinoyl-phenylhydrazine, which is not a standard starting material.

A more viable Fischer approach involves reacting phenylhydrazine with 4-acetylpyridine (B144475) to form the corresponding phenylhydrazone. Acid-catalyzed rearrangement would then yield a mixture of indoles, from which 2-(pyridin-4-yl)-1H-indole could be isolated. Subsequent bromination at the C3 position, a position highly susceptible to electrophilic attack in indoles, would yield the final product. scripps.edu Microwave-assisted Fischer indole synthesis has been shown to be efficient for generating various indole structures. researchgate.net

Table 1: Fischer Indole Synthesis Adaptation

| Step | Reaction | Reagents and Conditions | Key Feature |

|---|---|---|---|

| 1 | Hydrazone Formation | Phenylhydrazine, 1-(pyridin-4-yl)ethan-1-one | Formation of the key hydrazone intermediate. |

| 2 | Indolization | Acid catalyst (e.g., polyphosphoric acid, ZnCl2), heat | wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization. wikipedia.org |

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.orgchemicalbook.com To synthesize the 2-(pyridin-4-yl) indole core, the starting material would be N-(2-methylphenyl)isonicotinamide. The strong base (e.g., sodium ethoxide or potassium alkoxide) would deprotonate both the amide nitrogen and the ortho-methyl group, leading to cyclization. wikipedia.org While effective for certain 2-substituted indoles, the classical Madelung synthesis requires harsh conditions. Modern variations using organolithium bases operate under milder conditions. bhu.ac.in A tandem Madelung synthesis using a LiN(SiMe3)2/CsF system has been developed for N-methyl-2-arylindoles, showcasing improved functional group tolerance. researchgate.netorganic-chemistry.org

The Reissert indole synthesis is a multi-step process starting from o-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org Condensation followed by reductive cyclization with zinc in acetic acid typically yields an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgyoutube.com For the target molecule, a substituted o-nitrotoluene would be required. An adaptation would involve using 2-nitro-benzylpyridine derivatives. However, given the multi-step nature and the specific substitution pattern required, the Reissert synthesis is a less direct approach for this compound compared to other methods. bhu.ac.in

Table 2: Madelung and Reissert Feasibility

| Method | Starting Materials for 2-(pyridin-4-yl) core | Conditions | Limitations |

|---|---|---|---|

| Madelung | N-(2-methylphenyl)isonicotinamide | Strong base (NaOEt), high temperature (200-400 °C) wikipedia.org | Harsh conditions, low tolerance for sensitive functional groups. bhu.ac.in |

| Reissert | o-Nitrotoluene derivative, Diethyl oxalate | 1. Base (KOEt) 2. Reductive cyclization (Zn/AcOH) 3. Decarboxylation (heat) wikipedia.org | Multi-step, often requires specific precursors, less direct for this target. |

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne. wikipedia.orgub.edu This method is highly versatile for producing 2,3-disubstituted indoles. nih.gov To synthesize this compound directly, one could envision a reaction between 2-iodoaniline (B362364) and a bromo-substituted pyridinyl alkyne. The regioselectivity of the Larock reaction generally places the sterically bulkier substituent of the alkyne at the C2 position of the indole. ub.edunih.gov Therefore, using 1-bromo-2-(pyridin-4-yl)acetylene as the alkyne component with o-iodoaniline could potentially yield the desired product. Modifications to the Larock protocol have enabled the use of more accessible o-bromoanilines and o-chloroanilines. wikipedia.orgcaltech.edu

The Bartoli indole synthesis is the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to form a 7-substituted indole. wikipedia.orgresearchgate.net The reaction's success often depends on the presence of a sterically bulky ortho substituent on the nitroarene. wikipedia.org While it is a primary method for 7-substituted indoles, its direct application to synthesize a 2,3-disubstituted indole like the target compound is not straightforward. It would likely require a multi-step sequence involving initial formation of a 7-substituted indole followed by functionalization at the C2 and C3 positions, or a less conventional starting nitroarene.

Table 3: Larock and Bartoli Synthetic Strategy

| Method | Proposed Reactants for Target Compound | Catalyst/Reagents | Key Advantages |

|---|---|---|---|

| Larock | o-Iodoaniline, 1-bromo-2-(pyridin-4-yl)acetylene | Pd(OAc)2, PPh3, Base (e.g., K2CO3) wikipedia.org | High versatility, direct formation of 2,3-disubstituted indoles. nih.gov |

| Bartoli | o-Substituted nitroarene, Vinyl Grignard reagent | 3 equiv. Vinyl-MgBr wikipedia.org | Excellent for 7-substituted indoles, but less direct for the target. researchgate.net |

Modern Catalytic Approaches for this compound Synthesis

Contemporary synthetic methods leverage transition-metal catalysis to achieve high efficiency and selectivity, often under milder conditions than classical reactions.

Beyond the Larock synthesis, a variety of transition-metal-catalyzed reactions are applicable. Palladium, copper, and rhodium are frequently used to construct the indole nucleus. mdpi.comresearchgate.net For instance, palladium-catalyzed intramolecular cyclization of N-aryl enamines or related precursors can form the indole ring. A plausible route could involve the synthesis of an N-(o-halophenyl) enamine derived from a pyridinyl ketone, followed by intramolecular Heck-type cyclization.

Copper-catalyzed reactions have also emerged as a powerful tool. For example, the reaction of o-iodoanilines with β-ketoesters in the presence of a copper catalyst can lead to 2,3-disubstituted indoles. mdpi.com One could foresee a strategy where a pyridinyl-containing β-ketoester is coupled with an o-haloaniline, followed by cyclization and subsequent bromination.

C-H activation represents a highly atom-economical approach to synthesis, avoiding the need for pre-functionalized starting materials. umich.eduthieme-connect.com These strategies can be applied in two ways for the target compound:

De novo indole synthesis: Constructing the indole ring via a C-H activation/amination cascade. For example, a palladium-catalyzed reaction could couple an aniline (B41778) with a suitably substituted alkene or alkyne through direct C-H functionalization of the aniline's ortho C-H bond.

Post-synthesis functionalization: This is a more direct and likely approach. Starting with the readily synthesized 2-(pyridin-4-yl)-1H-indole, a directed or non-directed C-H activation strategy could be used to introduce the bromine at the C3 position. Given the inherent reactivity of the indole C3-H bond, direct bromination with reagents like NBS is often considered a functionalization rather than a C-H activation. However, more sophisticated transition-metal-catalyzed C-H halogenation methods exist. More relevant to advanced synthesis would be the directed C-H activation where a directing group on the indole nitrogen, such as a pyridyl or pyrimidyl group, can direct a metal catalyst (e.g., Rh(III) or Pd(II)) to functionalize a specific C-H bond. acs.orgmdpi.com For instance, an N-pyridyl-2-(pyridin-4-yl)-1H-indole could be subjected to a directed C-H bromination at the C3 position.

Table 4: Modern Catalytic Approaches

| Strategy | Description | Example Catalyst System | Potential Application |

|---|---|---|---|

| Transition Metal-Catalyzed Annulation | Intramolecular cyclization of pre-formed precursors like N-(o-halophenyl) enamines. | Pd(OAc)2, CuI | Assembly of the core indole ring from linear substrates. mdpi.com |

| C-H Activation Synthesis | Building the indole ring by forming a C-N or C-C bond via C-H activation. | Pd(OAc)2, Rh(III) complexes | Atom-economical de novo synthesis of the indole scaffold. umich.eduthieme-connect.com |

| C-H Functionalization | Introducing the bromo group onto a pre-formed 2-(pyridin-4-yl)-1H-indole. | Rh(III), Pd(II) with a directing group | Regioselective late-stage functionalization. mdpi.com |

Regioselective and Chemoselective Considerations in Bromination and Indole Formation

Achieving the desired substitution pattern on the indole scaffold requires careful control over the regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts).

Indole Formation:

The formation of the 2-(pyridin-4-yl)-1H-indole skeleton is the initial key challenge. Classical methods like the Fischer indole synthesis can sometimes lead to mixtures of isomers. However, modern cross-coupling and cyclization strategies offer superior regiocontrol. A highly effective method involves the palladium-catalyzed Sonogashira coupling of a protected 2-iodoaniline with 4-ethynylpyridine, followed by a base- or metal-induced 5-endo-dig cyclization. exlibrisgroup.com This approach definitively places the pyridine (B92270) ring at the C2 position.

Another regioselective method involves the Lewis acid-promoted reaction of anilines with appropriately substituted cyanoepoxides, which provides a transition-metal-free pathway to 2-arylindoles. acs.org

Chemoselectivity is also critical. The basic nitrogen atom of the pyridine ring can potentially coordinate with and deactivate transition-metal catalysts used in cross-coupling or cyclization reactions. This can often be mitigated by using a protected aniline derivative or by careful selection of the catalyst and ligand system that is tolerant of the pyridine moiety.

Bromination:

Once the 2-(pyridin-4-yl)-1H-indole core is assembled, the final step is bromination. The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution.

Regioselectivity: The site of highest electron density in the indole ring is the C3 position. Consequently, electrophilic attack occurs preferentially at this position, leading to excellent regioselectivity for C3-bromination. This inherent reactivity means that direct bromination of 2-(pyridin-4-yl)-1H-indole with a suitable electrophilic bromine source will almost exclusively yield the desired 3-bromo isomer. Studies on the halogenation of various indoles confirm that C3 halogenation can be achieved selectively. organic-chemistry.orgacs.org

Chemoselectivity: The primary chemoselective challenge is to brominate the indole ring without affecting the pyridine ring. The pyridine ring is significantly less reactive towards electrophilic substitution than the indole ring due to the electron-withdrawing effect of the nitrogen atom. Therefore, under mild brominating conditions, the indole C3 position will react selectively. Common reagents like N-Bromosuccinimide (NBS) are well-suited for this transformation, providing the electrophilic bromine source required without being overly reactive.

The table below summarizes various brominating agents and their typical applications in the context of indole chemistry.

| Brominating Agent | Typical Conditions | Selectivity Profile | Reference Principle |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Inert solvent (e.g., CH2Cl2, CCl4, THF), often at 0 °C to room temp. | Excellent C3-regioselectivity for indoles. Mild conditions ensure chemoselectivity over less reactive rings like pyridine. | rsc.org |

| Copper(II) Bromide (CuBr2) | Acetonitrile, room temperature. | Provides mild and regioselective C3-bromination of sensitive indole systems, including azaindoles. | researchgate.net |

| Oxone / Sodium Bromide (NaBr) | Acetonitrile/water. In situ generation of the halogenating species. | A green chemistry approach that allows for selective C3-bromination without an N-protecting group. | organic-chemistry.orgacs.org |

| Elemental Bromine (Br2) | Inert solvent, often with a base (e.g., pyridine) to scavenge HBr. | Highly reactive and less selective. Can lead to over-bromination or side reactions. Generally considered a less "green" option. |

Green Chemistry Principles in the Synthesis of Halogenated Indoles

The synthesis of halogenated indoles, including this compound, can be made more environmentally sustainable by incorporating the principles of green chemistry. Traditional methods often rely on hazardous reagents and volatile organic solvents.

Key Green Approaches:

Use of Safer Halogenating Agents: A core principle is the avoidance of hazardous reagents like elemental bromine (Br₂). Greener alternatives involve in situ generation of the reactive halogenating species. An exemplary system is the use of an alkali metal halide (e.g., NaBr or KBr) in combination with an oxidant like Oxone (potassium peroxymonosulfate). organic-chemistry.orgacs.orgresearchgate.net This method avoids handling toxic reagents and reduces hazardous byproducts.

Enzymatic Halogenation: Biocatalysis represents a frontier in green chemistry. The use of halogenase enzymes offers unparalleled regioselectivity under mild, environmentally benign conditions. nih.gov These enzymes typically function in aqueous buffer solutions at ambient temperatures and use simple halide salts as the halogen source, eliminating the need for toxic solvents and reagents.

Atom Economy and Catalysis: Catalytic methods are inherently greener as they reduce waste by using small amounts of a substance to generate large amounts of product. For the indole formation step, using palladium-catalyzed cyclizations maximizes atom economy compared to classical multi-step syntheses with protecting groups. exlibrisgroup.com For the halogenation step, developing catalytic cycles, including electrochemical methods, can further minimize waste. researchgate.net

Safer Solvents and Conditions: Replacing volatile and toxic organic solvents with greener alternatives like water or ethanol (B145695) is a key objective. nih.gov Furthermore, employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption. researchgate.netnih.gov

The following table outlines how green chemistry principles can be applied to the synthesis of halogenated indoles.

| Green Chemistry Principle | Conventional Method | Green Alternative | Benefit | Reference Principle |

|---|---|---|---|---|

| Waste Prevention | Stoichiometric use of brominating agents. | Catalytic halogenation (enzymatic or metal-based). | Reduces inorganic salt and organic byproducts. | researchgate.netnih.gov |

| Safer Chemicals | Elemental Bromine (Br2) or POBr3. | NBS, or in situ generation from Oxone/NaBr. | Avoids handling of highly toxic, corrosive, and volatile reagents. | organic-chemistry.org |

| Safer Solvents | Chlorinated solvents (e.g., CCl4, CHCl3). | Water, ethanol, or acetonitrile. | Reduces environmental impact and operator exposure. | nih.gov |

| Energy Efficiency | Prolonged heating under reflux. | Microwave-assisted synthesis; reactions at ambient temperature. | Drastically reduces reaction times and energy input. | researchgate.net |

| Use of Renewable Feedstocks | Petroleum-derived starting materials. | Biocatalysis using enzymes derived from microorganisms. | Reduces reliance on fossil fuels. | nih.gov |

Mechanistic Elucidation of Synthetic Transformations Involving 3 Bromo 2 Pyridin 4 Yl 1h Indole

Reaction Pathway Mapping for Indole (B1671886) Ring Formation Reactions

The synthesis of the 2,3-disubstituted indole core of 3-Bromo-2-(pyridin-4-yl)-1H-indole can be conceptualized through several classical indole syntheses. Two prominent examples are the Bischler-Mohlau and Fischer indole syntheses, each proceeding through distinct mechanistic pathways.

The Bischler-Mohlau indole synthesis involves the reaction of an α-halo-acetophenone with an excess of an aniline (B41778). In the context of forming a 2-(pyridin-4-yl)-1H-indole, this would likely involve the reaction of an α-bromo-ketone bearing a pyridin-4-yl group with an aniline. The reaction mechanism is thought to proceed through a series of steps involving the initial formation of an α-arylamino-ketone. wikipedia.orgchemeurope.comresearchgate.net This intermediate can then undergo cyclization. Mechanistic studies, including those using isotopic labeling, suggest that the reaction can be complex, with the potential for different pathways leading to either 2-aryl or 3-aryl indoles depending on the specific substrates and conditions. nih.govscispace.com One proposed pathway involves the reaction of the α-bromo-acetophenone with two equivalents of aniline to form an imine intermediate, which then cyclizes and aromatizes to yield the 2-aryl-indole. chemeurope.comnih.gov

The Fischer indole synthesis , another cornerstone of indole chemistry, utilizes the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. rsc.orgscispace.comsci-hub.se For the synthesis of a 2,3-disubstituted indole, an appropriately substituted ketone would be required. The mechanism involves the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement (the key step) to form a di-imine intermediate. rsc.orgsci-hub.se Subsequent tautomerization, cyclization, and elimination of ammonia (B1221849) lead to the formation of the indole ring. rsc.org When α-branched aldehydes or ketones are used, the initial product is an indolenine with a quaternary center at the C3 position, which then rearranges to the more stable 2,3-disubstituted indole. rsc.orgsci-hub.se

A comparison of the initial steps of these two pathways is presented in the table below.

| Reaction | Key Reactants | Initial Key Intermediate | General Conditions |

| Bischler-Mohlau Synthesis | α-Halo-acetophenone, Aniline | α-Arylamino-ketone | Harsh conditions, often requiring high temperatures wikipedia.org |

| Fischer Indole Synthesis | Phenylhydrazine, Ketone/Aldehyde | Phenylhydrazone | Acidic catalysis sci-hub.se |

Investigation of Intermediates and Transition States in Cross-Coupling Reactions

The bromine atom at the C3 position of this compound makes it an ideal substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling, to introduce a wide range of substituents. The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving a palladium catalyst. wikipedia.orgnobelprize.org

The catalytic cycle is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate. This step involves the breaking of the carbon-bromine bond and the formation of new palladium-carbon and palladium-bromine bonds. wikipedia.org

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the organoboron species. wikipedia.orgpku.edu.cn The exact mechanism of transmetalation can be complex and may involve an anion-exchange step prior to the transfer of the organic group. pku.edu.cn

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Computational studies, such as Density Functional Theory (DFT) calculations, on related systems have provided valuable insights into the energies of the intermediates and transition states involved in the Suzuki-Miyaura reaction. nih.gov These studies have shown that for the coupling of bromobenzene, the oxidative addition has a relatively low activation barrier, while the transmetalation step is often the rate-determining step. nih.gov The reductive elimination step to form the C-C bond is typically facile. nih.gov While specific DFT studies on this compound are not widely reported, the general principles derived from similar 3-bromoindoles and aryl halides are applicable. colab.wsresearchgate.net

Understanding the Role of Catalysts and Ligands in Selective Transformations

The success of cross-coupling reactions hinges on the nature of the catalyst and the ligands coordinated to the metal center. In the Suzuki-Miyaura coupling of this compound, a palladium catalyst is typically employed. The ligands, most commonly phosphines, play a crucial role in modulating the reactivity and stability of the palladium catalyst. rsc.orgacs.org

The electronic and steric properties of the ligands can significantly influence the efficiency of each step in the catalytic cycle:

Electron-donating ligands can increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. whiterose.ac.uk

Bulky ligands can promote the reductive elimination step by creating steric strain that is relieved upon formation of the product. researchgate.net They can also influence the coordination number of the palladium species, favoring the formation of more reactive, lower-coordinate complexes.

The choice of ligand can also affect the selectivity of the reaction, particularly if there are multiple reactive sites on the substrate. For instance, in some cases, the use of specific ligands can lead to unexpected reaction outcomes, such as migratory cross-coupling, where the substituent is introduced at a position adjacent to the original halogen-bearing carbon. researchgate.net The interaction between the palladium catalyst, the ligand, and the substrate can lead to the formation of different active catalytic species, which in turn can dictate the reaction pathway. rsc.org

The following table summarizes the general effects of ligand properties on the key steps of the Suzuki-Miyaura cross-coupling.

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Example Ligands |

| Electron Donating | Generally accelerates | May slow down | Trialkylphosphines (e.g., PCy₃, P(t-Bu)₃) |

| Steric Bulk | Can influence rate | Generally accelerates | Bulky phosphines (e.g., XPhos, SPhos) |

Kinetic and Thermodynamic Studies of Reaction Processes

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. fiveable.mejackwestin.comwikipedia.org

Kinetic control occurs when the product distribution is determined by the relative rates of the competing reaction pathways. The product that is formed the fastest (i.e., has the lowest activation energy) will be the major product, especially at lower temperatures where reactions are less likely to be reversible. libretexts.orgyoutube.com

Thermodynamic control is established when the reaction is reversible under the given conditions, allowing an equilibrium to be reached. In this case, the most stable product will be the major product, which is favored at higher temperatures that provide sufficient energy to overcome the activation barriers of both forward and reverse reactions. libretexts.orgyoutube.com

In the synthesis and reactions of this compound, these concepts are relevant in several contexts. For example, in the Fischer indole synthesis, the formation of regioisomeric indoles from an unsymmetrical ketone can be subject to kinetic versus thermodynamic control. nih.gov Similarly, in cross-coupling reactions, the formation of different isomers or byproducts could potentially be influenced by the reaction conditions. A reaction that is under kinetic control might favor one regioisomer, while thermodynamic conditions could lead to the formation of a more stable isomer.

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature, the principles of kinetic and thermodynamic control provide a framework for understanding and optimizing reaction outcomes by manipulating variables such as temperature, reaction time, and catalyst choice.

Solvent Effects and Their Influence on Reaction Outcomes

The choice of solvent can have a profound impact on the rate, yield, and even the mechanism of a chemical reaction. whiterose.ac.uknih.gov Solvents can influence reactions by solvating the reactants, intermediates, and transition states, thereby altering their energies.

In the context of the synthesis and reactions of this compound, solvent effects are critical in both the indole ring formation and subsequent cross-coupling reactions.

For Indole Synthesis: In reactions like the Bischler-Mohlau synthesis that may involve charged intermediates, polar solvents can stabilize these species, potentially lowering the activation energy and increasing the reaction rate. chemeurope.com

For Cross-Coupling Reactions: In Suzuki-Miyaura reactions, the solvent plays multiple roles. It must dissolve the various components of the reaction, including the organic halide, the organoboron reagent, the base, and the catalyst. Polar aprotic solvents like DMF, dioxane, and THF are commonly used. whiterose.ac.uk The polarity of the solvent can influence the rate of oxidative addition. whiterose.ac.uk Furthermore, coordinating solvents can stabilize the catalytic species, affecting their reactivity. whiterose.ac.uk

The nature of the solvent can also impact the relative rates of competing reaction pathways. For instance, in nucleophilic substitution reactions, polar protic solvents (e.g., water, alcohols) can stabilize both the carbocation intermediate in an SN1 reaction and the leaving group, thus favoring this pathway. lumenlearning.comlibretexts.orgcsbsju.edu Conversely, polar aprotic solvents can enhance the nucleophilicity of anions, favoring SN2 reactions. lumenlearning.compdx.edu While the reactions of 3-bromoindoles are more complex than simple alkyl halide substitutions, these general principles of solvent effects on reaction mechanisms are still relevant.

Advanced Derivatization and Functionalization Strategies for 3 Bromo 2 Pyridin 4 Yl 1h Indole

Transformations at the C-3 Bromine Moiety

The carbon-bromine bond at the C-3 position is a prime site for modification, largely through transition metal-catalyzed cross-coupling reactions. This approach facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of the indole (B1671886) core.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and have been successfully applied to 3-bromo-2-(pyridin-4-yl)-1H-indole and related bromoindoles. researchgate.net

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for creating biaryl compounds by coupling an organoboron reagent with an organic halide. tcichemicals.com For bromoindoles, this reaction allows for the introduction of various aryl and heteroaryl groups at the C-3 position. researchgate.net Research has shown that the reaction of 3-bromoindoles with boronic acids, catalyzed by systems like Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃), can yield 2,3-disubstituted indoles. researchgate.net Microwave-assisted Suzuki-Miyaura reactions have also proven effective, for instance, in the arylation of other bromo-heterocycles, achieving high yields in short reaction times. mdpi.comrsc.org The choice of catalyst, base, and solvent system is crucial for optimizing reaction conditions and yields. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromo-Heterocycles

| Aryl Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 3-Bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | Excellent mdpi.com |

| 7-Bromo-1H-indazol-4-yl sulfonamide | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 70% rsc.org |

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted indoles. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgscirp.org The resulting 3-alkynyl-indoles are valuable intermediates for synthesizing more complex heterocyclic systems. Research on analogous 2-amino-3-bromopyridines has demonstrated that catalysts like palladium(II) trifluoroacetate (B77799) with triphenylphosphine (B44618) (PPh₃) and copper(I) iodide (CuI) in the presence of triethylamine (B128534) (Et₃N) can afford the corresponding alkynylated products in high yields. scirp.org Copper-free Sonogashira conditions have also been developed, often requiring specific ligands and bases to proceed efficiently at room temperature. nih.govacs.org

Table 2: Representative Sonogashira Coupling Conditions

| Aryl Halide Substrate | Alkyne | Catalyst System | Base/Solvent | Yield |

|---|---|---|---|---|

| 2-Amino-3-bromo-pyridine | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 72-96% scirp.org |

Heck Reaction: While specific examples for this compound are not prevalent in the provided search results, the Heck reaction is a well-established method for the arylation or vinylation of alkenes with aryl halides. researchgate.net It typically involves a palladium catalyst and a base. This reaction could potentially be used to introduce alkenyl substituents at the C-3 position of the indole core.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming carbon-nitrogen (C-N) bonds between an aryl halide and an amine. researchgate.net It is instrumental in synthesizing N-aryl and N-heteroaryl indoles. The reaction's success hinges on the selection of an appropriate palladium precursor and a bulky, electron-rich phosphine ligand. researchgate.netbeilstein-journals.org For instance, the coupling of 3-bromo-2-aminopyridine with various amines has been achieved using palladium catalysts paired with ligands like RuPhos or BrettPhos, demonstrating the feasibility of C-N bond formation on a similar heterocyclic scaffold. nih.gov These reactions often require a strong base, such as a lithium bis(trimethylsilyl)amide (LiHMDS), to proceed effectively. nih.gov Solvent-free protocols have also been developed, offering a more environmentally friendly approach. researchgate.net

Table 3: Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst/Ligand | Base | Result |

|---|---|---|---|---|

| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / XPhos | LiHMDS | 40% yield nih.gov |

| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | 78% yield nih.gov |

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, particularly C-N and C-O bonds, by coupling arylboronic acids with amines or alcohols. While the provided results focus more on palladium catalysis, Chan-Lam coupling represents a complementary and valuable strategy for introducing nitrogen or oxygen-based functional groups onto the indole scaffold.

While transition-metal catalysis dominates, some metal-free approaches for functionalization exist. For instance, the bromination of an indole derivative using N-bromosuccinimide (NBS) in acetone (B3395972) demonstrates a straightforward method for introducing the bromine atom itself, which is a precursor for the coupling reactions discussed. google.com

Functionalization of the Indole Nitrogen (N-1)

The indole nitrogen (N-1) is another key position for derivatization. Its modification can significantly impact the molecule's biological activity and physical properties.

N-Alkylation: The alkylation of the indole nitrogen is a common strategy to introduce alkyl groups. Traditional methods often involve deprotonation of the indole NH with a strong base followed by reaction with an alkyl halide. google.com However, catalytic methods are also employed. Research on other indole derivatives has shown that bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze the N-alkylation using agents like dimethyl carbonate (DMC). google.com The direct reductive cross-coupling of indoles with ketones, enabled by a dearomatization-rearomatization strategy, presents an alternative for introducing more complex alkyl groups. organic-chemistry.org

N-Acylation: This process introduces an acyl group to the indole nitrogen, typically by reacting the indole with an acid chloride or anhydride. This functionalization is often used to install protecting groups or to synthesize amide-containing derivatives. For example, the reaction of an aminopyridinone derivative with an acid chloride at 0 °C demonstrates a standard procedure for acylation. nih.gov

N-Arylation: Attaching an aryl group to the indole nitrogen can be achieved through copper- or palladium-catalyzed cross-coupling reactions. acs.org The Ullmann condensation, a classical copper-catalyzed reaction, has been refined over the years. Modern methods may use copper(I) iodide (CuI) with a ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine and a base such as potassium phosphate (B84403) (K₃PO₄) to couple indoles with aryl halides. acs.org Heterogeneous catalysts have also been developed to facilitate easier separation and recycling. mdpi.com Palladium-catalyzed N-arylation, often a variant of the Buchwald-Hartwig reaction, offers an alternative route using bulky phosphine ligands. organic-chemistry.org

Table 4: Conditions for N-Arylation of Indoles

| Indole Substrate | Aryl Halide | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Indole | 3-Bromopyridine | CuI / Diamine ligand | K₃PO₄ | Toluene acs.org |

| Indole | Iodobenzene | Pd⁰-AO/Fe₃O₄ | Triethylamine | DMF mdpi.com |

This comprehensive suite of derivatization strategies allows chemists to systematically modify the this compound core, creating a library of analogues for further investigation in various scientific fields.

Strategic Modifications of the Pyridine (B92270) Moiety

The pyridine ring within the core structure is a key site for strategic functionalization. Its electronic properties can be modulated through various chemical reactions, enabling the introduction of diverse substituents and the extension of the heterocyclic system.

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. snnu.edu.cn In the context of 2-(pyridin-4-yl)-1H-indole systems, C-H functionalization of the pyridine ring is challenging due to the inherent electronic properties of pyridine and the potential for competitive reactions on the indole nucleus.

Research into the C-H functionalization of related N-pyridinyl indoles has provided insights into the complexities of such transformations. For instance, studies on nickel-catalyzed C-H alkylation of 1-(pyridin-2-yl)-1H-indole have shown that the reaction proceeds selectively at the C2-position of the indole ring, directed by the pyridinyl nitrogen. rsc.org However, attempts to apply these conditions to indoles bearing N-(pyridin-3-yl) or N-(pyridin-4-yl) groups were unsuccessful, with the starting materials either remaining unreactive or decomposing. rsc.org This suggests that the position of the nitrogen atom in the pyridine ring is critical for directing the catalytic activity and that C-H functionalization on the pyridine ring of this compound would likely require alternative catalytic systems or directing group strategies.

Palladium-catalyzed C-H alkenylation is another prominent method. The regioselectivity of these reactions on the indole core can be controlled by the choice of directing group on the indole nitrogen. For example, an N-(2-pyridylmethyl) group directs alkenylation to the C2-position of the indole, while an N-benzyl group favors the C3-position. beilstein-journals.org An N-(2-pyridyl)sulfonyl group has also been effectively used to direct functionalization to the C2-position of the indole. beilstein-journals.org These findings underscore the importance of a directing group in close proximity to the target C-H bond. For the pyridine ring of this compound, functionalization would likely necessitate strategies that activate the pyridine C-H bonds directly, perhaps through transition metal catalysis that does not rely on coordination to the indole nitrogen.

Table 1: Examples of C-H Functionalization on Related Indole Scaffolds

| Indole Substrate | Reaction Type | Catalyst/Reagents | Position of Functionalization | Product Yield | Reference |

|---|---|---|---|---|---|

| 1-(Pyridin-2-yl)-1H-indole | C-H Alkylation | (thf)2NiBr2/bpy, LiHMDS | Indole C2 | 79% (for 1-chlorooctane) | rsc.org |

| N-(2-pyridylmethyl)-1H-indole | C-H Alkenylation | PdCl2, Cu(OAc)2 | Indole C2 | - | beilstein-journals.org |

| N-(2-pyridyl)sulfonyl-1H-indole | C-H Alkenylation | PdCl2(MeCN)2, Cu(OAc)2 | Indole C2 | Moderate to good | beilstein-journals.org |

Modification of the pyridine nitrogen via N-oxidation or quaternization represents a classical yet effective strategy to alter the ring's electronic character. These transformations enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack and facilitating a range of subsequent reactions.

Pyridine N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide introduces a positive formal charge on the nitrogen and a negative charge on the oxygen. This modification significantly activates the C2 and C4 positions of the pyridine ring towards nucleophilic substitution. While specific examples for this compound are not documented, the general reactivity of pyridine N-oxides is well-established. For instance, N-oxidation can facilitate subsequent reactions like nitration or halogenation at positions different from those in the parent pyridine.

Pyridine Quaternization: Alkylation of the pyridine nitrogen atom to form a pyridinium (B92312) salt is another powerful activation strategy. The resulting positive charge dramatically lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic system, rendering the ring highly electron-deficient. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, often under much milder conditions than required for the neutral pyridine. nih.gov

Recent studies have shown that stable N-quaternized ketene (B1206846) N,O-acetals can be formed from pyridines and used as reagents for further transformations. For example, 2-halopyridines can be converted into bench-stable N-(1-ethoxyvinyl)pyridinium triflates. These activated intermediates readily undergo SNAr reactions with various nucleophiles, including amines, at room temperature without the need for a metal catalyst. nih.gov This strategy could potentially be applied to the pyridine moiety of this compound to facilitate the introduction of new functional groups onto the pyridine ring.

Table 2: Representative Reactions Based on Pyridine Quaternization

| Starting Pyridine | Reaction | Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine | Quaternization followed by SNAr | 1. Ethoxyacetylene, TfOH 2. Amine (e.g., morpholine) | 2-Aminopyridine derivative | Mild, metal-free amination | nih.gov |

| 2-Fluoropyridine | Quaternization followed by SNAr | 1. Ethoxyacetylene, TfOH 2. Indole | 3-(Pyridin-2-yl)indole | Formation of C-C bond under mild conditions | nih.gov |

Synthesis of Complex Polyheterocyclic Systems Utilizing the Compound as a Building Block

The this compound scaffold is an excellent starting point for the construction of larger, more complex polyheterocyclic systems. The presence of the C3-bromo substituent is particularly advantageous, as it serves as a handle for a wide array of transition-metal-catalyzed cross-coupling reactions. Furthermore, the indole and pyridine rings themselves can participate in annulation reactions to form fused systems.

Transition-metal-catalyzed reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations are powerful methods for forming new C-C and C-N bonds at the C3-position of the indole. By choosing appropriate coupling partners, a vast array of cyclic and polycyclic structures can be accessed. For example, a Suzuki coupling with a boronic acid-functionalized heterocycle could directly link another heterocyclic ring to the indole core. An intramolecular Heck reaction, following the introduction of an appropriate alkenyl chain, could be used to construct a new ring fused to the indole.

While direct examples starting from this compound are sparse in the literature, studies on related structures illustrate the potential pathways. For instance, the synthesis of pyrido[2,1-a]indoles has been achieved through a rhodium/copper-catalyzed cascade reaction of 1-(pyridin-2-yl)-1H-indoles with propargyl alcohols. rsc.org This complex transformation involves multiple C-H, C-C, and C-N bond cleavages and formations in a single pot. rsc.org Another elegant example is the Cp*Co(III)-catalyzed synthesis of pyrido[2′,1′:2,3]pyrimido[1,6-a]indol-5-iums from 1-(pyridin-2-yl)-1H-indoles and internal alkynes, which proceeds via a C-H activation and annulation cascade. acs.org

Furthermore, cycloaddition reactions offer a robust strategy for building polyheterocyclic frameworks. The 2-vinylindole moiety, which could be installed at the C3-position via a Stille or Suzuki reaction, can act as a diene in [4+3] cycloadditions with oxyallyl cations to synthesize complex cyclohepta[b]indoles. nih.gov Multi-component reactions, such as the Ugi-Zhu reaction, followed by cascade cyclizations, represent another modern approach to rapidly assemble polyheterocyclic compounds containing pyrrolo[3,4-b]pyridin-5-one cores. mdpi.com These strategies highlight the versatility of the indole-pyridine framework as a building block for diverse and complex heterocyclic architectures.

Computational and Theoretical Studies of 3 Bromo 2 Pyridin 4 Yl 1h Indole and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Bromo-2-(pyridin-4-yl)-1H-indole. These calculations, often employing methods like Density Functional Theory (DFT), elucidate the electronic landscape of the molecule, which governs its reactivity. tandfonline.comresearchgate.net Key aspects of these studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For indole (B1671886) derivatives, the HOMO is typically distributed over the electron-rich indole ring, while the LUMO may be located on the pyridine (B92270) ring or influenced by the bromine substituent.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com In this compound, the nitrogen atom of the pyridine ring and the region around the bromine atom are expected to be key sites for electrophilic and nucleophilic interactions, respectively.

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. tandfonline.comresearchgate.net These descriptors help in comparing the reactivity of different derivatives.

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.25 to 4.25 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 2.1 to 3.6 eV |

These calculations are crucial for predicting how this compound and its analogs will behave in chemical reactions and biological systems. nih.gov

Density Functional Theory (DFT) Studies on Conformational Analysis and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the three-dimensional structure and relative stability of different conformers of a molecule. nih.gov For a molecule like this compound, which has a flexible bond between the indole and pyridine rings, multiple spatial arrangements (conformers) are possible. eurjchem.com

Conformational analysis using DFT involves calculating the potential energy surface of the molecule by systematically rotating the dihedral angle between the two aromatic rings. eurjchem.com This process identifies the most stable conformer, which corresponds to the global minimum on the energy surface, as well as other low-energy conformers. The results of these calculations provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. nih.govresearchgate.net

The stability of these conformers is influenced by a balance of steric hindrance and electronic interactions. For instance, the steric repulsion between the hydrogen atom at position 3 of the pyridine ring and the bromine atom at position 3 of the indole ring can influence the preferred rotational angle. DFT calculations can quantify these energy differences, providing insights into the molecule's flexibility and its predominant shape in various environments. nih.gov

Prediction of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction pathways for the synthesis and functionalization of this compound. acs.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a proposed reaction mechanism. scirp.org

This approach allows for the identification of the most energetically favorable pathway and the rate-determining step of a reaction. For example, in the synthesis of substituted indoles, computational models can help predict whether a reaction will proceed via a specific cyclization or cross-coupling mechanism. researchgate.netnih.gov

Transition state theory combined with DFT calculations can be used to locate the structure of the transition state—the highest energy point along the reaction coordinate. acs.org The energy of this transition state (the activation energy) is critical for predicting the reaction rate. These predictive capabilities enable chemists to optimize reaction conditions, such as temperature, catalyst, and solvent, to improve yields and selectivity, thereby guiding the synthesis of novel derivatives of this compound. nih.gov

Molecular Modeling and Dynamics Simulations for Ligand-Target Interaction Mechanisms

To explore the potential biological activity of this compound, molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations are employed. nih.govrsc.org These methods predict how the molecule (the ligand) might bind to a specific biological target, such as a protein or enzyme. pathogen-ri.eu

Molecular docking involves placing the ligand into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. tandfonline.comtandfonline.com This process helps to identify the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-target complex. The bromine atom on the indole ring can be particularly important, as it can participate in halogen bonding, a specific type of non-covalent interaction.

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations provide a dynamic view of the ligand-target complex over time, typically on the nanosecond to microsecond scale. tandfonline.com These simulations assess the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding. This detailed understanding of the interaction mechanism is vital for rational drug design and for explaining the structure-activity relationships of a series of compounds. nih.gov

In Silico Design and Virtual Screening for Novel Derivatives

The insights gained from quantum chemical calculations and molecular modeling form the basis for the in silico design and virtual screening of novel derivatives of this compound. nih.govrsc.org In silico design involves modifying the parent structure by adding or changing functional groups to enhance a desired property, such as binding affinity for a specific biological target or improved pharmacokinetic characteristics. nih.gov

Virtual screening is a computational technique used to evaluate large libraries of chemical compounds to identify those that are most likely to bind to a drug target. acs.org Using the structure of this compound as a scaffold, a virtual library of derivatives can be generated by computationally adding various substituents at different positions on the indole or pyridine rings. This library is then "screened" against a target protein using high-throughput docking.

The top-scoring compounds from the virtual screen are then prioritized for chemical synthesis and experimental testing. rsc.org This approach significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates, saving time and resources.

Strategic Applications of 3 Bromo 2 Pyridin 4 Yl 1h Indole As a Synthetic Synthon and Chemical Probe

Role as a Key Intermediate in the Total Synthesis of Complex Natural Products

The indole (B1671886) and pyridine (B92270) motifs are ubiquitous in a vast array of natural products, particularly in marine and terrestrial alkaloids that exhibit significant biological activities. nih.govrsc.org Bis- and tris-indole alkaloids, for instance, are known for their cytotoxic, antiviral, and anti-inflammatory properties. nih.gov The hexahydropyrrolo[2,3-b]indole (HPI) core, a related indole-derived structure, is also found in many complex natural compounds. ub.edu Synthetic strategies towards these natural products often rely on key building blocks, such as halogenated indoles, which can be elaborated into the final complex structure. For example, the total synthesis of Dragmacidin D, a marine alkaloid, has been achieved using precursors derived from bromoindoles. rsc.org

While the constituent parts of 3-Bromo-2-(pyridin-4-yl)-1H-indole are prevalent in nature, and related bromoindoles serve as key intermediates in synthetic pathways, to date, no published total synthesis of a complex natural product explicitly reports the use of this compound as the starting synthon. However, its structural architecture makes it a hypothetically valuable intermediate for accessing novel analogues of natural products containing the 2-(pyridin-4-yl)-1H-indole core.

Precursor in the Rational Design and Synthesis of Advanced Pharmaceutical Scaffolds

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. rsc.orgresearchgate.net Its ability to interact with a variety of biological targets makes it an attractive starting point for drug discovery programs. The this compound scaffold is particularly well-suited for creating advanced pharmaceutical libraries due to its inherent drug-like properties and sites for chemical elaboration.

Scaffold diversification is a cornerstone of modern lead generation, enabling the rapid synthesis of a wide range of analogues to explore the structure-activity relationship (SAR) around a promising hit molecule. The bromine atom on the this compound scaffold is an ideal functional handle for diversification through transition metal-catalyzed cross-coupling reactions.

Notably, palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling are highly effective for forming new carbon-carbon bonds. This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the C3-position of the indole ring. Research on related bromo-pyridyl-triazinyl systems has demonstrated the efficiency of coupling with various indole-boronic acids to generate diverse and complex tridentate ligands. nih.govacs.org Applying this logic, this compound can be reacted with a library of boronic acids to produce a multitude of derivatives, each with unique steric and electronic properties for probing target interactions.

Table 1: Illustrative Scaffold Diversification via Suzuki-Miyaura Coupling

| Reagent (Ar-B(OH)₂) | Catalyst System | Expected Product | Potential Therapeutic Area |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-2-(pyridin-4-yl)-1H-indole | General Scaffold |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 3-(4-Methoxyphenyl)-2-(pyridin-4-yl)-1H-indole | Kinase Inhibition |

| Thiophene-2-boronic acid | Pd(OAc)₂, SPhos | 3-(Thiophen-2-yl)-2-(pyridin-4-yl)-1H-indole | Antimicrobial |

| Pyrimidine-5-boronic acid | XPhos Pd G3, CsF | 3-(Pyrimidin-5-yl)-2-(pyridin-4-yl)-1H-indole | Oncology |

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds. This approach uses small, low-molecular-weight molecules (fragments) that bind with low affinity to a biological target. These initial fragment hits are then grown or linked to produce high-affinity leads.

This compound possesses the key characteristics of an ideal fragment. It has a low molecular weight (287.13 g/mol ), is structurally rigid, and contains both hydrogen bond donors (indole N-H) and acceptors (pyridine N) for target interaction. bldpharm.com Crucially, the bromine atom provides a vector for synthetic elaboration, allowing a confirmed fragment hit to be "grown" into a more potent inhibitor. Research has shown that halogenated indoles, such as 7-chloro-1H-indole-3-carbonitrile, can serve as effective starting fragments for developing potent kinase inhibitors like those targeting DYRK1A. nih.govresearchgate.net The title compound fits this paradigm perfectly, offering a starting point for FBDD campaigns against various protein targets.

Development of Chemical Probes for Exploring Biological Pathways

Chemical probes are essential tools for dissecting complex biological pathways and validating new drug targets. These molecules are designed to interact with a specific protein and are often equipped with a reporter tag (e.g., a fluorophore, biotin (B1667282), or a clickable alkyne group) to enable detection and analysis.

The this compound scaffold is an excellent precursor for the synthesis of chemical probes. The bromine atom can be readily converted into other functionalities using established chemistry. For example, a Sonogashira coupling reaction can introduce a terminal alkyne, creating a "clickable" handle for bioorthogonal chemistry. rsc.org This alkyne-tagged probe can then be used in living cells to covalently link to its protein target, which is subsequently identified using click chemistry with an azide-functionalized reporter like biotin or a fluorescent dye. The development of chemical probes for bromodomains has successfully utilized fragment-derived hits containing bromine atoms for optimization and functionalization. acs.org This highlights the utility of the bromo-substituent as a key site for converting a simple binding scaffold into a sophisticated tool for chemical biology research.

Potential Applications in Advanced Materials Science (e.g., Organic Light-Emitting Diodes, Sensors)

The unique electronic properties of the 2-(pyridin-4-yl)-1H-indole core suggest potential applications in materials science. The combination of the electron-rich indole system and the electron-deficient pyridine ring creates an intramolecular charge-transfer character, which is a desirable feature for organic electronic materials. Indole derivatives are already being explored for use in Organic Light-Emitting Diodes (OLEDs) and other electronic devices. bldpharm.comamericanelements.com

The this compound scaffold could serve as a building block for novel organic semiconductors. The bromine atom provides a site for extending the π-conjugated system through cross-coupling reactions, allowing for the fine-tuning of the material's HOMO/LUMO energy levels and charge transport properties. Furthermore, the pyridine nitrogen offers a potential coordination site for developing metal-containing phosphorescent emitters for OLEDs or for creating chemosensors where metal binding modulates the photophysical properties of the molecule.

Precursor for Novel Ligands and Catalysts

The design of novel ligands is crucial for advancing the field of transition metal catalysis. The 2-(pyridin-4-yl)-1H-indole structure is an excellent scaffold for creating bidentate or tridentate ligands. The pyridine nitrogen and the indole N-H proton can act as two coordination points for a metal center.

Research has demonstrated the synthesis of tridentate Lewis basic complexes by coupling 6-bromo- nih.govacs.orgresearchgate.net-triazinylpyridine derivatives with indole-boronic acids. acs.org These studies highlight the utility of the pyridin-2-yl indole C-C bond in constructing complex ligands. acs.org Similarly, this compound can serve as a precursor for new ligand families. The bromine at the C3 position can be used to link the pyridinyl-indole core to other coordinating moieties, creating pincer-type or other polydentate ligand architectures. Such ligands could find applications in a range of catalytic transformations, including C-H activation, cross-coupling reactions, and asymmetric synthesis. bohrium.com

Future Directions and Unexplored Research Avenues for 3 Bromo 2 Pyridin 4 Yl 1h Indole

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex heterocyclic molecules like 3-Bromo-2-(pyridin-4-yl)-1H-indole is often characterized by multi-step sequences that can be time-consuming and resource-intensive. The integration of flow chemistry and automated synthesis platforms presents a significant opportunity to overcome these limitations. nih.govrsc.org

Flow chemistry, where reactions are performed in continuous-flow reactors, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for hazardous reactions. mdpi.comnih.gov For the synthesis of indole (B1671886) derivatives, flow chemistry has been successfully applied to classical methods like the Fischer indole synthesis, often resulting in dramatically reduced reaction times and increased yields. mdpi.com The application of high-temperature and high-pressure conditions in flow reactors can further accelerate reactions that are sluggish in batch. mdpi.com

Automated synthesis platforms, particularly those utilizing technologies like acoustic droplet ejection for nanomole-scale reactions, can rapidly screen reaction conditions and building blocks. nih.govrsc.orgrsc.org This high-throughput experimentation can accelerate the discovery of optimal synthetic routes and the generation of large libraries of derivatives for structure-activity relationship (SAR) studies. rsc.orgresearchgate.net The combination of automated synthesis for rapid optimization and flow chemistry for scalable production could create a powerful workflow for the exploration of the chemical space around this compound. nih.govnih.govscinapse.io

Table 1: Comparison of Batch vs. Flow Synthesis for Indole Derivatives

| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | mdpi.com |

| Yield | Often moderate | Typically higher | acs.orgacs.org |

| Scalability | Challenging | Readily scalable | mdpi.com |

| Safety | Higher risk with hazardous reagents | Improved safety profile | sigmaaldrich.com |

| Process Control | Limited | Precise control over parameters | mdpi.comnih.gov |

Development of Biocatalytic Approaches for Synthesis and Derivatization

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity and mild reaction conditions. nih.gov The development of biocatalytic methods for the synthesis and derivatization of this compound represents a promising and largely unexplored research avenue.

Enzymes, such as engineered tryptophan synthases (TrpS), have been utilized for the synthesis of substituted tryptophans from indoles. acs.orgresearchgate.netmanchester.ac.uk These enzymes can catalyze C-C bond formation with high stereo- and regioselectivity, which could be harnessed for the synthesis of chiral derivatives of the target molecule. nih.gov Directed evolution can be employed to engineer enzymes with tailored substrate specificity and reactivity, potentially enabling the direct enzymatic synthesis of this compound or its precursors. nih.gov

Furthermore, biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, can streamline synthetic sequences. acs.orgthieme-connect.com For instance, a cascade involving an l-amino acid deaminase and an engineered aminotransferase has been developed for the synthesis of D-tryptophan derivatives. acs.orgresearchgate.netmanchester.ac.uk Similar strategies could be envisioned for the enantioselective synthesis of amino acid-containing derivatives of this compound. The use of enzymes could also be explored for late-stage functionalization, introducing chemical handles for further derivatization under mild, biocompatible conditions.

Synergistic Research with Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The synergy between synthetic chemistry and artificial intelligence (AI) is set to revolutionize drug discovery and materials science. mdpi.compitt.edu For this compound, AI and machine learning (ML) can be powerful allies in both predicting synthetic outcomes and designing novel analogues with desired properties. ijpsjournal.com

ML models, trained on large datasets of chemical reactions, can predict the products and yields of unknown reactions with increasing accuracy. researchgate.net This can save significant time and resources by prioritizing promising synthetic routes and avoiding unproductive experiments. The data generated from automated synthesis platforms can be used to train and refine these predictive models, creating a closed-loop system for accelerated discovery. nih.govresearchgate.net

In the realm of compound design, generative AI models can propose novel chemical structures based on a set of desired properties. mdpi.compitt.edu By learning from the structures of known bioactive molecules, these models can generate new derivatives of this compound that are predicted to have improved potency, selectivity, or pharmacokinetic profiles. mdpi.comijpsjournal.com This computational pre-screening can focus synthetic efforts on the most promising candidates, thereby accelerating the hit-to-lead optimization process.

Exploration of Novel Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer unique modes of reactivity that are often complementary to traditional thermal methods. sigmaaldrich.comtaylorfrancis.comrsc.org The exploration of novel photochemical and electrochemical transformations of this compound could unlock new avenues for its derivatization.

Photochemical reactions, initiated by the absorption of light, can enable transformations that are difficult to achieve under thermal conditions. taylorfrancis.commdpi.com For bromo-aromatic compounds, photochemical methods can be used to generate aryl radicals, which can then participate in a variety of C-C and C-heteroatom bond-forming reactions. researchgate.netresearchgate.net The photochemistry of the indole and pyridine (B92270) rings could also be exploited for cyclization or rearrangement reactions, leading to novel polycyclic scaffolds.

Electrochemistry, which uses electrical current to drive redox reactions, is gaining traction as a sustainable and powerful synthetic tool. rsc.orglennoxlab.com Anodic oxidation or cathodic reduction of this compound could generate reactive intermediates for subsequent functionalization. researchgate.net Electrochemical methods can often be performed at room temperature and without the need for stoichiometric chemical oxidants or reductants, making them an attractive green alternative. sigmaaldrich.comosi.lv The development of electrochemical C-H functionalization or cross-coupling reactions would be particularly valuable for the late-stage modification of the core scaffold.

Design of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods. numberanalytics.comfrontiersin.org Designing sustainable and eco-friendly synthetic routes to this compound is not only an academic challenge but also a necessity for potential large-scale production. nih.gov

Key areas of focus for developing greener syntheses include:

Solvent Selection: Replacing hazardous and volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. numberanalytics.com

Catalysis: Utilizing highly efficient and recyclable catalysts, including heterogeneous catalysts and organocatalysts, to minimize waste and improve atom economy. nih.govrsc.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or mechanochemistry to reduce energy consumption and reaction times. nih.govnumberanalytics.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, often through the use of multicomponent reactions. mdpi.com

An example of a green approach is the use of acceptorless dehydrogenative coupling (ADC) reactions, which use alcohols as starting materials and produce only water and hydrogen as byproducts. rsc.org The application of such principles to the synthesis of this compound would lead to more environmentally benign and economically viable processes.

常见问题

Q. What analytical workflows are recommended for resolving impurities in bromo-indole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。